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Compound of Interest

Compound Name: lopanoic acid, (+)-

Cat. No.: B099538

An In-depth Technical Guide to the Synthesis of (+)-lopanoic Acid

This technical guide provides a detailed overview of the synthesis pathway for (+)-lopanoic
acid, a compound historically used as a radiocontrast agent for cholecystography.[1] The
synthesis involves a three-step process commencing from m-nitrobenzaldehyde. This
document is intended for researchers, scientists, and professionals in drug development,
offering comprehensive experimental protocols, quantitative data, and a visual representation
of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of (+)-lopanoic acid is achieved through a sequence of three primary chemical
transformations:

o Perkin Condensation: The initial step involves the condensation of m-nitrobenzaldehyde with
butyric anhydride in the presence of sodium butyrate to yield a-ethyl-m-nitrocinnamic acid.

e Reduction of the Nitro Group: The nitro group of a-ethyl-m-nitrocinnamic acid is
subsequently reduced to an amino group to form m-amino-a-ethylhydrocinnamic acid. This
reduction is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere.

» Tri-iodination of the Benzene Ring: The final step is the electrophilic substitution of the
activated benzene ring of m-amino-a-ethylhydrocinnamic acid with iodine, using iodine
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monochloride as the iodinating agent, to produce (3-(3-amino-2,4,6-triiodophenyl)-a-
ethylpropionic acid, which is lopanoic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (+)-lopanoic acid,
based on the described experimental protocols.
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loride

Detailed Experimental Protocols
Step 1: Synthesis of a-Ethyl-m-Nitrocinnamic Acid

This step involves a Perkin condensation reaction.
e Materials:
o m-Nitrobenzaldehyde: 100 g
o Butyric anhydride: 210 g
o Sodium butyrate: 73 g
o Ethanol
e Procedure:
o A mixture of m-nitrobenzaldehyde, butyric anhydride, and sodium butyrate is prepared.
o The reaction mixture is heated to reflux.
o After the reaction is complete, the crude a-ethyl-m-nitrocinnamic acid is isolated.
o The crude product is purified by crystallization from ethanol.

o The final product is a-ethyl-m-nitrocinnamic acid with a melting point of 140-142°C. A
stereoisomer may be isolated from the filtrates, which has a melting point of 105-106°C.

Step 2: Synthesis of m-Amino-a-Ethylhydrocinnamic
Acid

This step involves the reduction of the nitro group to an amine and the reduction of the
cinnamic acid double bond.

o Materials:
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o a-Ethyl-m-nitrocinnamic acid: 50 g
o Sodium hydroxide: 9.1 g

o Raney nickel catalyst: 5 teaspoons
o Water: 600 cc

o Hydrochloric acid

o Ammonium hydroxide

o Acetic acid

e Procedure:

[¢]

A mixture of a-ethyl-m-nitrocinnamic acid, sodium hydroxide, and water is prepared.
o Raney nickel catalyst is added to the mixture.

o The mixture is shaken at 32°C in a hydrogen atmosphere at an initial pressure of 450 psi
until the calculated amount of hydrogen is absorbed.

o The solution is filtered to remove the catalyst.

o The filtered solution is acidified with hydrochloric acid, made basic with ammonium
hydroxide, and then re-acidified with acetic acid.

o The solution is concentrated, which causes an oil to separate. This oil crystallizes upon
standing.

o The resulting product is m-amino-a-ethylhydrocinnamic acid, with a melting point of 60—
68°C.
Step 3: Synthesis of B-(3-Amino-2,4,6-Triiodophenyl)-a-
Ethylpropionic Acid ((+)-lopanoic Acid)

This final step is the iodination of the aromatic ring.
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o Materials:
o m-Amino-a-ethylhydrocinnamic acid: 5.0 g
o Concentrated hydrochloric acid: 5 cc in 100 cc of water, plus an additional 25 cc
o lodine monochloride: 3.2 cc in 25 cc of water
o Sodium bisulfite
o Methanol
o Morpholine (for further purification)
o Ether (for further purification)
o Sulfur dioxide (for further purification)
e Procedure:

o A solution of m-amino-a-ethylhydrocinnamic acid in water containing concentrated
hydrochloric acid is prepared.

o This solution is added over a period of 30 minutes to a stirred solution of iodine
monochloride in water and concentrated hydrochloric acid, heated to 60°C.

o After the addition is complete, the heating is continued for one hour at 60-70°C, during
which a black oil separates and gradually solidifies.

o The mixture is cooled, and sodium bisulfite is added to decolorize it.

o The product is recrystallized from methanol, yielding -(3-amino-2,4,6-triiodophenyl)-a-
ethylpropionic acid with a melting point of 147-150°C.

o For further purification, the morpholine salt can be precipitated from an ether solution, and
the free amino acid regenerated by treating a methanol solution of the salt with sulfur
dioxide. The pure amino acid has a melting point of 155-156.5°C.
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Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of (+)-lopanoic acid from its

precursors.
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Caption: Synthesis pathway of (+)-lopanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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